1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride
Description
The compound 1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol; chloride is a tetrahydroisoquinoline derivative characterized by:
- A tetrahydroisoquinoline backbone with a quaternary ammonium center at position 2.
- A 4-methoxyphenyl substituent at position 1.
- Diol groups at positions 4 and 4.
- A chloride counterion.
Properties
CAS No. |
93203-06-6 |
|---|---|
Molecular Formula |
C17H20ClNO3 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-18-10-16(20)15-9-12(19)5-8-14(15)17(18)11-3-6-13(21-2)7-4-11;/h3-9,16-17,19-20H,10H2,1-2H3;1H |
InChI Key |
VBXLHYCGQDAHGW-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CC(C2=C(C1C3=CC=C(C=C3)OC)C=CC(=C2)O)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Identification
- IUPAC Name: 1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol; chloride
- Molecular Formula: C16H18ClNO3
- Molecular Weight: Approximately 291.77 g/mol
- CAS Number: 93202-77-8
- Structural Features: The molecule contains a tetrahydroisoquinoline core with a 4-methoxyphenyl substituent at the 1-position, a methyl group at the 2-position, and hydroxyl groups at the 4 and 6 positions, existing as a quaternary ammonium chloride salt.
Preparation Methods
Overview
The synthesis of quaternary ammonium salts of tetrahydroisoquinoline derivatives, including 1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol; chloride, typically involves multi-step procedures starting from amino alcohol precursors. These methods include:
- Preparation of amino alcohol intermediates
- Oxidative transformations to introduce diol functionalities
- Quaternization via alkylation to form the ammonium salt
Stepwise Synthetic Procedure
Step I: Preparation of Amino Alcohol Intermediates
- Starting from diacetate precursors, methanolysis with sodium methoxide (MeONa) in anhydrous methanol is performed at room temperature to yield amino alcohols.
- The reaction proceeds until the disappearance of the substrate (~0.5 hours), followed by CO2 treatment and vacuum concentration.
- The crude product is dissolved in dichloromethane (CH2Cl2), filtered, and concentrated to obtain the amino alcohol intermediate.
Step II: Oxidative Cleavage and Diol Formation
- The amino alcohol is dissolved in acetonitrile (CH3CN), and sodium periodate (NaIO4) in water is added.
- The mixture is stirred for 4–6 days, monitored by thin layer chromatography (TLC), to achieve oxidative cleavage and formation of the diol groups at the 4 and 6 positions.
- After filtration and extraction with ethyl acetate, the product is dried and concentrated for further use.
Step III: Base-Mediated Hydrolysis and Extraction
- The product from Step II is dissolved in tetrahydrofuran (THF), and aqueous sodium hydroxide (NaOH) is added under stirring.
- The reaction proceeds for 0.5–2 hours until completion (monitored by TLC).
- The mixture is diluted with water and extracted with dichloromethane.
- The organic layer is dried and concentrated to yield the purified amino alcohol diol intermediate.
Step IV: Quaternization to Form the Ammonium Salt
- The amino alcohol diol is dissolved in acetonitrile or dichloromethane.
- A suitable alkylating agent or dibromide is added along with N,N-diisopropylethylamine (DIPEA) as a base.
- The reaction is stirred at room temperature for 24 hours (or elevated temperature if necessary for less reactive substrates).
- The mixture is concentrated in vacuo, and the crude quaternary ammonium salt is purified by crystallization or silica gel chromatography.
Alternative Synthetic Routes
- Other methods involve the use of iminium salts derived from 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives, which can undergo nucleophilic substitution or multicomponent reactions such as Ugi reactions to introduce functional groups at the 2-position.
- These methods may involve tetrazolyl-substituted intermediates, which upon reaction with activated alkynes or other electrophiles, yield structurally related derivatives with diol functionalities.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate | Reaction Time | Notes |
|---|---|---|---|---|---|
| I | Methanolysis of diacetate | Diacetate (5 mmol), MeONa (5 mmol), MeOH, RT | Amino alcohol intermediate | ~0.5 h | CO2 treatment post reaction |
| II | Oxidative cleavage | NaIO4 (20 mmol), H2O, CH3CN, RT | Diol intermediate | 4–6 days | TLC monitoring required |
| III | Base hydrolysis & extraction | NaOH (30 mmol), H2O, THF, RT | Purified amino alcohol diol | 0.5–2 h | Extraction with DCM |
| IV | Quaternization | Dibromide (0.5 mmol), DIPEA (0.5 mmol), MeCN/DCM, RT | Quaternary ammonium salt (target compound) | 24 h (RT) | Elevated temp for low-reactive amines |
Research Findings and Analytical Data
- Yields for amino alcohol intermediates generally range from 40% to 60%, depending on substituents and reaction conditions.
- The quaternization step often results in crystalline products amenable to purification by chromatography or recrystallization.
- Structural confirmation is typically achieved by NMR spectroscopy, although bulky substituents can cause signal broadening in ammonium salts.
- The presence of hydroxyl groups at positions 4 and 6 is confirmed by oxidative cleavage and subsequent derivatization steps.
- The chloride counterion is introduced during quaternization or by salt exchange procedures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or to convert the methoxy group to a hydroxyl group.
Substitution: The chloride ion can be substituted with other nucleophiles such as bromide, iodide, or acetate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide or silver acetate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehydroxylated or demethoxylated products.
Substitution: Formation of new halide or acetate derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The tetrahydroisoquinoline scaffold is shared among several analogs, but substituent variations dictate their properties:
Key Observations :
Analogous Syntheses :
- 1-(4-Methoxyphenyl)tetrazolyl-Substituted Derivatives : Synthesized via reactions with activated alkynes (e.g., methyl propiolate) and purified by column chromatography (EtOAc/hexane) .
- Anticancer Tetrahydroisoquinolines (e.g., 4k): Prepared via reductive amination and purified using silica gel chromatography .
- β-Carboline Derivatives: Formed via condensation of carbamodithioates with hydrazonoyl chlorides .
Comparison :
- The target compound may share purification techniques (e.g., column chromatography) with analogs .
- The presence of a chloride counterion suggests a quaternization step using methyl chloride or similar reagents.
Anticancer Potential
- β-Carboline Derivatives : Demonstrated IC50 values as low as 2.13 μM against ovarian cancer cells, attributed to the 4-methoxyphenyl group and heterocyclic substituents .
- Tetrahydroisoquinolines (e.g., 4k): Exhibited cytotoxic activity in prostate (PC-3) and ovarian (OVCAR-03) cancer lines, with potency influenced by methoxy and aryl substituents .
Antimicrobial Activity
- 1,3,4-Thiadiazole Derivatives : Showed moderate antibacterial and antifungal activity, dependent on electron-withdrawing groups .
The diol groups may enhance solubility, improving bioavailability compared to non-polar analogs.
Physicochemical Properties
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis of this tetrahydroisoquinolinium derivative involves multi-step reactions, including cyclization, substitution, and salt formation. Critical factors include:
- Temperature control : Excessive heat during cyclization may lead to side reactions (e.g., demethylation or decomposition of the methoxyphenyl group) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution steps, while ethanol/water mixtures are optimal for crystallization .
- Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol is recommended to isolate the chloride salt .
- Analytical validation : Use HPLC with UV detection (λ = 280 nm) to confirm purity (>98%) and NMR to verify the absence of residual solvents .
Q. How can hydrogen-bonding patterns in the crystal structure inform its stability and reactivity?
X-ray crystallography (using SHELXL and ORTEP-3 ) reveals hydrogen-bonding networks involving the hydroxyl (-OH) and chloride ions. Key observations:
- Intramolecular H-bonds between the 4,6-diol groups stabilize the tetrahydroisoquinoline core.
- Intermolecular interactions between chloride ions and methoxyphenyl O-atoms contribute to lattice energy, reducing hygroscopicity .
- Graph set analysis (e.g., motifs) predicts solubility behavior in polar solvents .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR (in DMSO-d₆) resolve the methoxyphenyl (δ 3.8 ppm for OCH₃) and methylisochinolinium (δ 2.4 ppm for CH₃) groups. - COSY confirms coupling in the tetrahydroisoquinoline ring .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M-Cl]⁺ and fragments (e.g., loss of methoxyphenyl group at m/z 178) .
- IR spectroscopy : Stretching bands for -OH (3200–3500 cm⁻¹) and aromatic C=C (1600 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can contradictory data in reaction optimization be resolved using design of experiments (DoE)?
Contradictions in yield vs. purity often arise from competing reaction pathways. A DoE approach (e.g., Box-Behnken design) evaluates factors like:
Q. What computational methods are suitable for predicting its biological activity and binding modes?
- Molecular docking (AutoDock Vina) : Screens against targets like dopamine receptors (due to structural similarity to isoquinoline alkaloids) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on salt bridge interactions with chloride .
- QSAR models : Correlate substituent effects (e.g., methoxy position) with IC₅₀ values for antimicrobial activity .
Q. How does the compound’s solid-state behavior impact formulation for in vitro assays?
- Polymorphism screening : Differential scanning calorimetry (DSC) identifies stable polymorphs with melting points >200°C .
- Hygroscopicity tests : Dynamic vapor sorption (DVS) shows <2% mass gain at 80% RH, indicating suitability for lyophilized storage .
- Dissolution kinetics : pH-dependent solubility (e.g., enhanced in gastric fluid) guides bioassay media selection .
Q. What strategies mitigate degradation during long-term stability studies?
- Forced degradation : Exposure to UV light (ICH Q1B) reveals photooxidation of the methoxyphenyl group. Use amber vials for storage .
- Oxidative stability : Add antioxidants (e.g., BHT) in solution formulations to prevent radical-mediated degradation .
- Thermal analysis : TGA shows decomposition onset at 220°C, suggesting refrigeration (4°C) for solid-state stability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
